molecular formula C11H15N3O3 B7932746 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide

2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide

Cat. No.: B7932746
M. Wt: 237.25 g/mol
InChI Key: BJEKIQZIYYTEFS-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide is a substituted acetamide derivative featuring an ethyl group and a 3-nitrobenzyl moiety attached to the acetamide nitrogen. The nitro group at the meta position of the benzyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-13(11(15)7-12)8-9-4-3-5-10(6-9)14(16)17/h3-6H,2,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEKIQZIYYTEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide typically involves multiple steps, starting with the preparation of the benzyl and nitro groups. One common synthetic route includes the nitration of benzyl chloride to produce 3-nitrobenzyl chloride, followed by its reaction with ethylamine and acetic acid to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction typically occurs under basic conditions (e.g., triethylamine) in solvents such as dichloromethane or THF.

Reaction Conditions Product Reference
Reaction with acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2hN-Acetyl derivative
Reaction with benzoyl chlorideDMAP, DMF, reflux, 4hN-Benzoyl derivative

Mechanism : The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the acylated product.

Nucleophilic Substitution at the Benzyl Position

The nitro group’s electron-withdrawing effect activates the benzyl ring for electrophilic substitution. Halogenation and nitration occur at the para position relative to the nitro group.

Reaction Conditions Product Reference
BrominationBr₂, FeBr₃, CHCl₃, 50°C, 6h2-Amino-N-ethyl-N-(3-nitro-4-bromo-benzyl)-acetamide
NitrationHNO₃/H₂SO₄, 0°C, 1h2-Amino-N-ethyl-N-(3,5-dinitro-benzyl)-acetamide

Stereoelectronic Effects : The nitro group directs incoming electrophiles to the meta and para positions, with para substitution favored due to reduced steric hindrance.

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine. This transformation alters the compound’s electronic properties and biological activity.

Reagent Conditions Product Reference
H₂, Pd/C (10%)EtOH, RT, 12h2-Amino-N-ethyl-N-(3-amino-benzyl)-acetamide
Fe, HClH₂O/EtOH (1:1), reflux, 8h3-Aminobenzyl derivative

Applications : The resulting amine can participate in diazotization or serve as a precursor for heterocycle synthesis.

Amide Hydrolysis

The acetamide group undergoes acidic or basic hydrolysis to yield carboxylic acid derivatives.

Conditions Product Reaction Time Reference
6M HCl, reflux, 24h2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetic acid24h
NaOH (10%), H₂O, 100°C, 12hSodium salt of the carboxylic acid12h

Mechanistic Note : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.

Photochemical Reactivity

The nitrobenzyl group undergoes photoreactions under UV light (254–365 nm), enabling applications in photoprotection or prodrug activation.

Condition Product Quantum Yield Reference
UV (300 nm), CH₃CN, 2hNitroso intermediate + acetamide fragmentsΦ = 0.12

Insight : Photolysis generates reactive intermediates (e.g., nitroso compounds), which can trap nucleophiles or undergo further rearrangements.

Complexation with Metal Ions

The amine and amide groups coordinate transition metals, forming chelates with potential catalytic or therapeutic applications.

Metal Ion Conditions Application Reference
Cu²⁺EtOH/H₂O, RT, 1hAntibacterial agents
Fe³⁺pH 7.4 buffer, 37°C, 24hSensor development

Stoichiometry : Typically forms 1:1 (metal:ligand) complexes, confirmed by Job’s plot analysis.

Cyclization Reactions

Under Bischler-Napieralski conditions (POCl₃, reflux), the amide group facilitates cyclization to form heterocyclic structures.

Reagent Product Yield Reference
POCl₃, CH₃CN, reflux, 8hTetrahydroisoquinoline derivative68%

Mechanism : The reaction proceeds via iminium ion formation, followed by intramolecular electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have identified compounds structurally related to 2-amino-N-ethyl-N-(3-nitro-benzyl)-acetamide as promising anticancer agents. For instance, derivatives of aryl benzylamines have been designed and synthesized as selective inhibitors for enzymes involved in cancer progression, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). These inhibitors have shown low nanomolar IC50_{50} values, indicating potent activity against prostate cancer cells .

1.2 Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition, particularly against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition of CA IX has been linked to anti-proliferative effects in breast cancer cell lines, showcasing the relevance of similar compounds in cancer therapy .

Biological Research Applications

2.1 Mechanistic Studies

The synthesis of this compound allows for mechanistic studies that elucidate its interaction with biological targets. For example, docking studies have revealed favorable binding interactions with CA IX, providing insights into its selectivity and potential therapeutic efficacy .

2.2 Antimicrobial Properties

Compounds related to this compound have also been evaluated for their antimicrobial properties. Certain derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, indicating a dual role as both anticancer and antimicrobial agents .

Case Studies and Research Findings

Study Focus Findings
Synthesis of Aryl BenzylaminesIdentified potent inhibitors for prostate cancer with IC50_{50} values as low as 75 nM.
Anticancer ActivityCompounds showed selective inhibition against CA IX with significant effects on breast cancer cell lines.
Enzyme InteractionDocking studies confirmed strong binding affinity to CA IX, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism by which 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound Ethyl, 3-nitrobenzyl C₁₁H₁₅N₃O₃ 237.26 Strong electron-withdrawing nitro group
2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide Methyl, 3-methylbenzyl C₁₁H₁₆N₂O 192.26 Electron-donating methyl group
2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide Ethyl, 2-fluorobenzyl C₁₁H₁₅FN₂O 222.25 Electron-withdrawing fluoro substituent
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Ethylamino, quinazolinone C₁₈H₁₈N₄O₂ 322.36 Anti-inflammatory activity
2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide Chloro, morpholinosulfonyl C₁₂H₁₅ClN₂O₄S 318.78 Cytotoxic against cancer cell lines

Key Observations:

  • Electronic Effects: The nitro group in the target compound contrasts with electron-donating groups (e.g., 3-methylbenzyl in ) and other electron-withdrawing substituents (e.g., fluoro in ).
  • Steric Effects : The ethyl group at the acetamide nitrogen introduces moderate steric hindrance, which may affect pharmacokinetic properties compared to smaller methyl groups .
Anti-Inflammatory Activity

In quinazolinone-acetamide hybrids (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide), the ethylamino substituent demonstrated enhanced anti-inflammatory activity compared to diclofenac . This suggests that alkylamino groups on acetamides may synergize with aromatic systems to improve activity. The target compound’s ethyl and nitro groups could similarly modulate inflammatory pathways, though empirical data are lacking.

Cytotoxicity

2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide exhibited cytotoxic effects against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines . The morpholinosulfonyl group likely enhances solubility and target affinity. By analogy, the nitro group in the target compound may improve cytotoxicity through similar mechanisms, though this remains speculative.

Antibacterial Activity

Acetamide derivatives with halogen or amino substituents (e.g., N-(3-chlorophenyl)acetamide in ) have shown antibacterial activity with MIC values >6.25 μg/ml . The nitro group’s electron-withdrawing nature may enhance membrane penetration, but its contribution to antibacterial efficacy requires validation.

Biological Activity

2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 222.26 g/mol. The presence of the nitro group significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar to other nitroaromatic compounds, it can generate ROS upon reduction, which may contribute to cytotoxic effects against certain pathogens .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Preliminary studies suggest efficacy against fungal pathogens, although specific strains require further investigation.
  • Cytotoxicity : The compound's ability to generate ROS may lead to cytotoxic effects in certain cancer cell lines, making it a candidate for further research in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of the nitro group and the amide functional group in modulating its biological activity:

Compound Molecular Formula Notable Features Biological Activity
This compoundC12_{12}H14_{14}N2_{2}O2_{2}Nitro group enhances reactivityAntimicrobial, cytotoxic
N-Ethyl-N-(3-methoxy-benzyl)-acetamideC13_{13}H17_{17}N2_{2}O2_{2}Methoxy group increases lipophilicityModerate activity
2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamideC13_{13}H17_{17}N2_{2}OMethyl substitution alters activity profileVariable activity

Case Studies

  • Antibacterial Efficacy : A study evaluating various nitroaromatic compounds demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that compounds with similar structures could induce apoptosis through ROS generation, suggesting a potential mechanism for anticancer activity .

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